2,4,5-Trifluorobenzoic acid
Overview
Description
2,4,5-Trifluorobenzoic acid is an important quinolone antibacterial intermediate . It is used in the synthesis of Temafloxacin and liquid crystals, among others .
Synthesis Analysis
The synthesis of 2,4,5-trifluorobenzoic acid involves starting with tetrachloroisophthalonitrile, which is fluoridated, selectively reduced, and partially defluoridated to obtain 2,4,5-trifluoroisophthalonitrile. This compound is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid . Another method involves a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .Molecular Structure Analysis
The molecular formula of 2,4,5-Trifluorobenzoic acid is C7H3F3O2 . The average mass is 176.093 Da and the monoisotopic mass is 176.008514 Da .Chemical Reactions Analysis
2,4,5-Trifluorobenzoic acid is involved in various chemical reactions. For instance, it is used in the synthesis of Temafloxacin and liquid crystals . It also plays a role in the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide .Physical And Chemical Properties Analysis
2,4,5-Trifluorobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 241.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 33.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.6±3.0 cm3 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2,4,5-Trifluorobenzoic acid is primarily recognized as a valuable synthetic intermediate with significant applications in the pharmaceutical industry. A study by Deng et al. (2015) demonstrates a continuous microflow process for its synthesis, highlighting its importance in material science and pharmaceuticals. This process involves a Grignard exchange reaction and interaction with gaseous CO2, yielding high purity 2,4,5-trifluorobenzoic acid (Deng et al., 2015).
Catalysis and Environmental Impact
Fu et al. (2016) researched the copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid, which produces 1,2,4-trifluorobenzene, a crucial raw material for diabetes medication like sitagliptin phosphate. This work addressed environmental concerns associated with traditional synthesis methods (Fu et al., 2016).
Spectroscopy and Molecular Analysis
Mukherjee et al. (2010) conducted vibrational analysis of 2,4,5-trifluorobenzoic acid using Raman and FTIR spectroscopy. They provided detailed insights into the molecule's structure and behavior, especially with respect to fluorine substitutions, compared to benzoic acid (Mukherjee et al., 2010).
Supramolecular Chemistry
In the field of supramolecular chemistry, Ge et al. (2013) synthesized a complex using 2,4,5-trifluorobenzoic acid, analyzing its intricate three-dimensional supramolecular network formed through weak interactions involving fluorine atoms (Ge et al., 2013).
Safety And Hazards
2,4,5-Trifluorobenzoic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
2,4,5-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAMNXFLKYKFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334571 | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzoic acid | |
CAS RN |
446-17-3 | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,5-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,5-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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